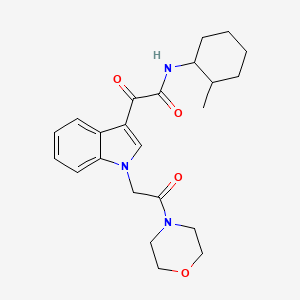![molecular formula C17H20BrN3O2 B2770220 4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-70-2](/img/structure/B2770220.png)
4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are part of naturally occurring metabolites and drugs .
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific compound you mentioned also has a bromophenyl group and a pentyl group attached, which would further influence its structure and properties .Chemical Reactions Analysis
Pyrimidinediones can undergo various chemical reactions, including condensation and cyclization . The specific reactions would depend on the substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinediones can vary depending on their structure and substituents . For example, they can have different melting points, IR spectra, and NMR spectra .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Pyrimidinamines have been utilized to synthesize a series of heterocyclic compounds, including (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones. These syntheses explore the chemical reactions and potential applications of pyrimidine derivatives in various fields (Danswan, Kennewell, & Tully, 1989).
Photoluminescent Conjugated Polymers
Research on π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, similar to the compound , has been conducted. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Antimicrobial Applications
Novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This research demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Inhibitors of Glycolic Acid Oxidase
Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to the compound of interest, have been studied as inhibitors of glycolic acid oxidase. This research contributes to understanding the biochemical pathways and potential therapeutic applications of these compounds (Rooney et al., 1983).
Luminescent Polymers
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials have potential applications in optoelectronics and display technologies (Zhang & Tieke, 2008).
Patent Applications
There are patented applications involving similar pyrimidine derivatives. These include their use as human neutrophil elastase inhibitors, highlighting their potential in treating diseases related to HNE activity (Expert Opinion on Therapeutic Patents, 2009).
n-Type Conjugated Polyelectrolyte for Solar Cells
Research has been conducted on n-type conjugated polyelectrolytes involving pyrrolo[3,4-c]pyrrole-1,4-dione for use as electron transport layers in polymer solar cells. This demonstrates the compound's relevance in renewable energy applications (Hu et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as 4-(4-bromophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a crucial enzyme involved in DNA repair damage . It is also known to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with its targets, leading to significant changes. It inhibits PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . It also inhibits VEGFR-2, disrupting wound healing patterns .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . It also affects the VEGF signaling pathway by inhibiting VEGFR-2 , which can disrupt angiogenesis, a critical process for tumor growth and metastasis .
Result of Action
The compound exhibits significant antitumor activity. It has shown potent activity against PARP-1 with an IC50 value comparable to that of Olaparib . It also exhibits high cytotoxicity against MCF-7 . Furthermore, it has potent activity against VEGFR-2, leading to a significant disruption of wound healing patterns .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIFEMRZKTWENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)
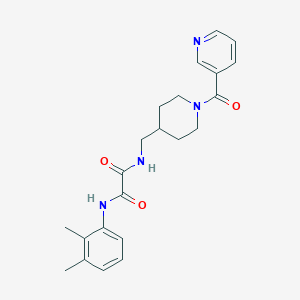
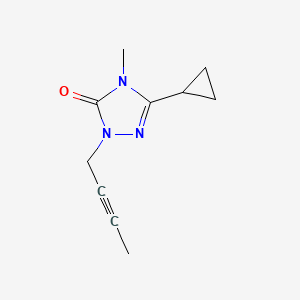

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)
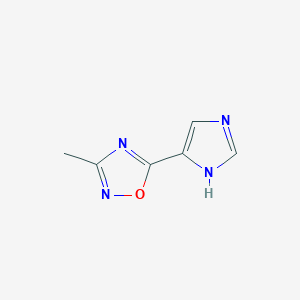
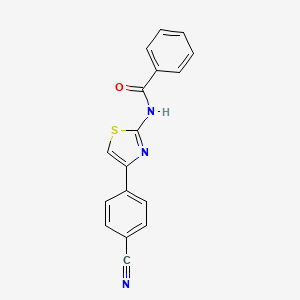
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)
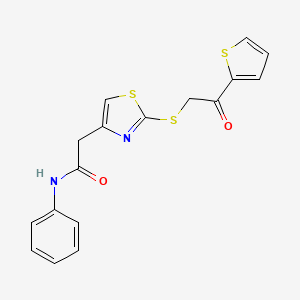
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2770155.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)
